ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Quinoline Moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Attachment of the Furyl Group: This can be done through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and furyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological systems.
Mechanism of Action
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl tert-butyl ether: A simpler ether compound used as a gasoline additive.
Indole Derivatives: Compounds with similar heterocyclic structures that have various biological activities.
Uniqueness
ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with quinoline and furyl moieties, which provides a distinct set of chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C30H32N2O4S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H32N2O4S/c1-6-35-29(34)26-20-13-12-18(30(3,4)5)15-25(20)37-28(26)32-27(33)21-16-23(24-14-11-17(2)36-24)31-22-10-8-7-9-19(21)22/h7-11,14,16,18H,6,12-13,15H2,1-5H3,(H,32,33) |
InChI Key |
XQTXYVCFWPLPOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
Origin of Product |
United States |
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